molecular formula C16H19N3O5 B11076430 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11076430
M. Wt: 333.34 g/mol
InChI Key: MABOZMPCNRNAPK-UHFFFAOYSA-N
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Description

4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenoxy group, and the final coupling with butanoic acid. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of butanoic acid.

    2-(4-METHOXYPHENYL)ACETIC ACID: Contains the methoxyphenoxy group but lacks the pyrazole ring and butanoic acid moiety.

Uniqueness

4-(4-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

4-[4-[[2-(4-methoxyphenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C16H19N3O5/c1-23-13-4-6-14(7-5-13)24-11-15(20)18-12-9-17-19(10-12)8-2-3-16(21)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20)(H,21,22)

InChI Key

MABOZMPCNRNAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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